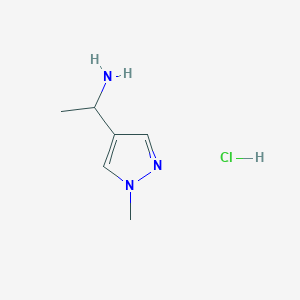1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride
CAS No.: 1396762-20-1
Cat. No.: VC2737278
Molecular Formula: C6H12ClN3
Molecular Weight: 161.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396762-20-1 |
|---|---|
| Molecular Formula | C6H12ClN3 |
| Molecular Weight | 161.63 g/mol |
| IUPAC Name | 1-(1-methylpyrazol-4-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H11N3.ClH/c1-5(7)6-3-8-9(2)4-6;/h3-5H,7H2,1-2H3;1H |
| Standard InChI Key | KRCFGJPYGKFYQB-UHFFFAOYSA-N |
| SMILES | CC(C1=CN(N=C1)C)N.Cl |
| Canonical SMILES | CC(C1=CN(N=C1)C)N.Cl |
Introduction
Physical and Chemical Properties
1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride typically exists as a crystalline solid at standard temperature and pressure. As a hydrochloride salt, it demonstrates enhanced water solubility compared to its free base counterpart, making it more suitable for aqueous applications in biological systems and pharmaceutical formulations. The compound is generally stored at ambient temperatures and is commercially available with a typical purity of 95% or higher.
Comparative Properties
Table 1 presents the key physical and chemical properties of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride in comparison with structurally related compounds.
| Property | 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride | 1-(1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride | Structural Difference |
|---|---|---|---|
| Molecular Formula | C6H12ClN3 | C5H10ClN3 | One carbon fewer in side chain |
| Molecular Weight | 161.63 g/mol | 147.60 g/mol | 14.03 g/mol difference |
| CAS Number | 1396762-20-1 | 1107601-70-6 | Different registry entries |
| Functional Group | Ethanamine | Methanamine | Longer alkyl chain in ethanamine |
| Solubility Profile | Enhanced water solubility as HCl salt | Enhanced water solubility as HCl salt | Similar solubility characteristics |
The structural variations between these related compounds, though subtle, can significantly influence their physical properties, chemical reactivity, and biological activity profiles, making each unique in its potential applications .
Synthesis and Preparation Methods
The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride typically involves a series of carefully controlled chemical reactions to ensure high yield and purity of the final product. The most common synthetic approach utilizes appropriate pyrazole derivatives as starting materials, which undergo reaction with ethanamine under specific conditions.
Applications in Organic Synthesis
1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride serves as a versatile synthetic intermediate in the preparation of more complex molecular structures, particularly in pharmaceutical and medicinal chemistry. Its defined stereochemistry and functionality make it valuable for constructing targeted molecular scaffolds with specific spatial arrangements.
Role as Building Block
As a building block, this compound provides several advantageous features for synthetic chemists:
-
The pyrazole core offers a planar heterocyclic scaffold that can participate in various interactions in biological systems, including hydrogen bonding and π-stacking.
-
The primary amine functionality provides a reactive site for further derivatization through numerous reaction types, including amide formation, reductive amination, and nucleophilic substitution.
-
The N-methyl group on the pyrazole ring may contribute to specific conformational preferences and metabolic stability in resulting compounds.
These characteristics position 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride as an important component in diversity-oriented synthesis programs and target-directed medicinal chemistry efforts.
Research Findings and Future Directions
Research on pyrazole derivatives broadly highlights their potential in drug discovery and development. Some pyrazole-based compounds have been evaluated for their antioxidant and anticancer activities, suggesting similar investigations may be valuable for 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride and its derivatives.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride and related compounds represents an important research direction. Specific modifications to the basic structure may enhance certain biological activities while minimizing unwanted effects, leading to optimized derivatives with improved therapeutic potential.
Integration in Complex Molecules
More complex molecular structures incorporating the 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine scaffold have been investigated for targeted biological activities. For example, certain pyrazole-containing compounds have been developed as kinase inhibitors, demonstrating the versatility of this structural motif in medicinal chemistry applications .
Comparison with Related Pyrazole Compounds
Pyrazole derivatives constitute a diverse family of compounds with varied applications across chemistry and biology. Comparing 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride with other pyrazole-containing compounds provides valuable insights into structure-function relationships within this chemical class.
Structural Analogs and Their Properties
Table 2: Comparison of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride with related pyrazole compounds
| Compound | Key Structural Features | Potential Applications | Distinctive Properties |
|---|---|---|---|
| 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride | Pyrazole core with N-methyl and 4-ethanamine | Building block in medicinal chemistry | Enhanced water solubility as HCl salt |
| 1-(1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride | Shorter side chain (methanamine vs. ethanamine) | Similar building block applications | Slightly lower molecular weight, potentially different reactivity |
| Pyrazole-containing kinase inhibitors | Complex structures with pyrazole as part of larger scaffolds | Targeted inhibition of kinase enzymes | Highly specific biological activities |
These structural relationships highlight how relatively minor modifications to the basic pyrazole scaffold can influence chemical properties and potential applications, emphasizing the importance of structure-based design in developing compounds for specific purposes .
Analytical Characterization
Proper analytical characterization of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride is essential for confirming its identity, assessing purity, and ensuring consistency in research and application settings.
Spectroscopic Analysis
Standard analytical techniques for characterizing this compound typically include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information at the atomic level, with characteristic signals for the pyrazole ring, methyl group, and ethanamine chain.
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern, which creates a unique signature for the compound.
-
Infrared (IR) spectroscopy: Identifies functional groups and bonding patterns within the molecule.
-
X-ray crystallography: When applicable, provides definitive three-dimensional structural confirmation .
These analytical approaches collectively ensure accurate identification and characterization of the compound, facilitating reliable research outcomes and reproducible applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume